molecular formula C24H26FN3O3 B2501172 Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate CAS No. 877633-44-8

Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate

Cat. No.: B2501172
CAS No.: 877633-44-8
M. Wt: 423.488
InChI Key: QMSFCVFHROHKBD-UHFFFAOYSA-N
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Description

Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Derivative: Starting with 2-fluorophenylamine, it is reacted with piperazine under suitable conditions to form 4-(2-fluorophenyl)piperazine.

    Coupling with Furan Derivative: The piperazine derivative is then coupled with a furan-2-yl ethyl halide in the presence of a base to form the intermediate compound.

    Carbamate Formation: Finally, the intermediate is reacted with benzyl chloroformate to form the desired carbamate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving piperazine and furan derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate would depend on its specific biological target. Generally, compounds with piperazine and furan moieties can interact with various enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-(4-phenylpiperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate
  • Benzyl (2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate
  • Benzyl (2-(4-(2-methylphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate

Uniqueness

The presence of the 2-fluorophenyl group in Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate may confer unique properties such as increased lipophilicity, enhanced binding affinity, and potentially different pharmacokinetic profiles compared to its analogs.

Properties

IUPAC Name

benzyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c25-20-9-4-5-10-21(20)27-12-14-28(15-13-27)22(23-11-6-16-30-23)17-26-24(29)31-18-19-7-2-1-3-8-19/h1-11,16,22H,12-15,17-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSFCVFHROHKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)OCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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